

Chemical properties and stability of 3-fluoro-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053

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An In-depth Technical Guide to **3-fluoro-N-phenylbenzamide**: Chemical Properties and Stability

Introduction

3-fluoro-N-phenylbenzamide is an aromatic amide that has garnered interest within chemical and pharmaceutical research. As a derivative of benzanilide, the introduction of a fluorine atom onto the benzoyl ring can significantly modify its physicochemical properties, including metabolic stability and binding affinity to biological targets. This document provides a comprehensive overview of the chemical properties, stability, and relevant experimental protocols for **3-fluoro-N-phenylbenzamide**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-fluoro-N-phenylbenzamide** are summarized below. These parameters are crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ FNO	[1][2][3]
Molecular Weight	215.22 g/mol	[1][2]
CAS Number	1629-09-0	[1][2]
IUPAC Name	3-fluoro-N-phenylbenzamide	[1]
Appearance	White solid / Colorless crystals (inferred from analogs)	[4][5]
Melting Point	No data available	
Boiling Point	257.3 °C at 760 mmHg	[3]
Density	1.247 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in organic solvents like benzene, diethyl ether, and ethanol (inferred from N- phenylbenzamide).[5]	
LogP (Octanol/Water)	3.151	[3]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[1][2]
Vapor Pressure	0.0146 mmHg at 25°C	[3]

Stability and Reactivity

Chemical Stability: The compound is chemically stable under standard ambient conditions, such as room temperature.[6]

Reactivity and Conditions to Avoid:

- **Heat and Ignition Sources:** Avoid heat, flames, and sparks.[3] The compound is combustible, and its vapors can form explosive mixtures with air upon intense heating.[6]

- Incompatible Materials: Avoid contact with strong oxidizing agents.[3][7]

Hazardous Decomposition Products: In the event of a fire or thermal decomposition, hazardous combustion gases may be produced, including:

- Carbon monoxide (CO)[3]
- Nitrogen oxides (NO_x)[3]
- Hydrogen fluoride (HF)[3]

Storage: For optimal stability, **3-fluoro-N-phenylbenzamide** should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Recommended storage temperatures are between 2-8°C.[2] The storage area should be locked up or accessible only to authorized personnel.[6]

Experimental Protocols

Synthesis of 3-fluoro-N-phenylbenzamide

A common and reliable method for synthesizing N-aryl benzamides is the acylation of an amine with a benzoyl chloride. The following two-step protocol is adapted from standard procedures for similar compounds.[9]

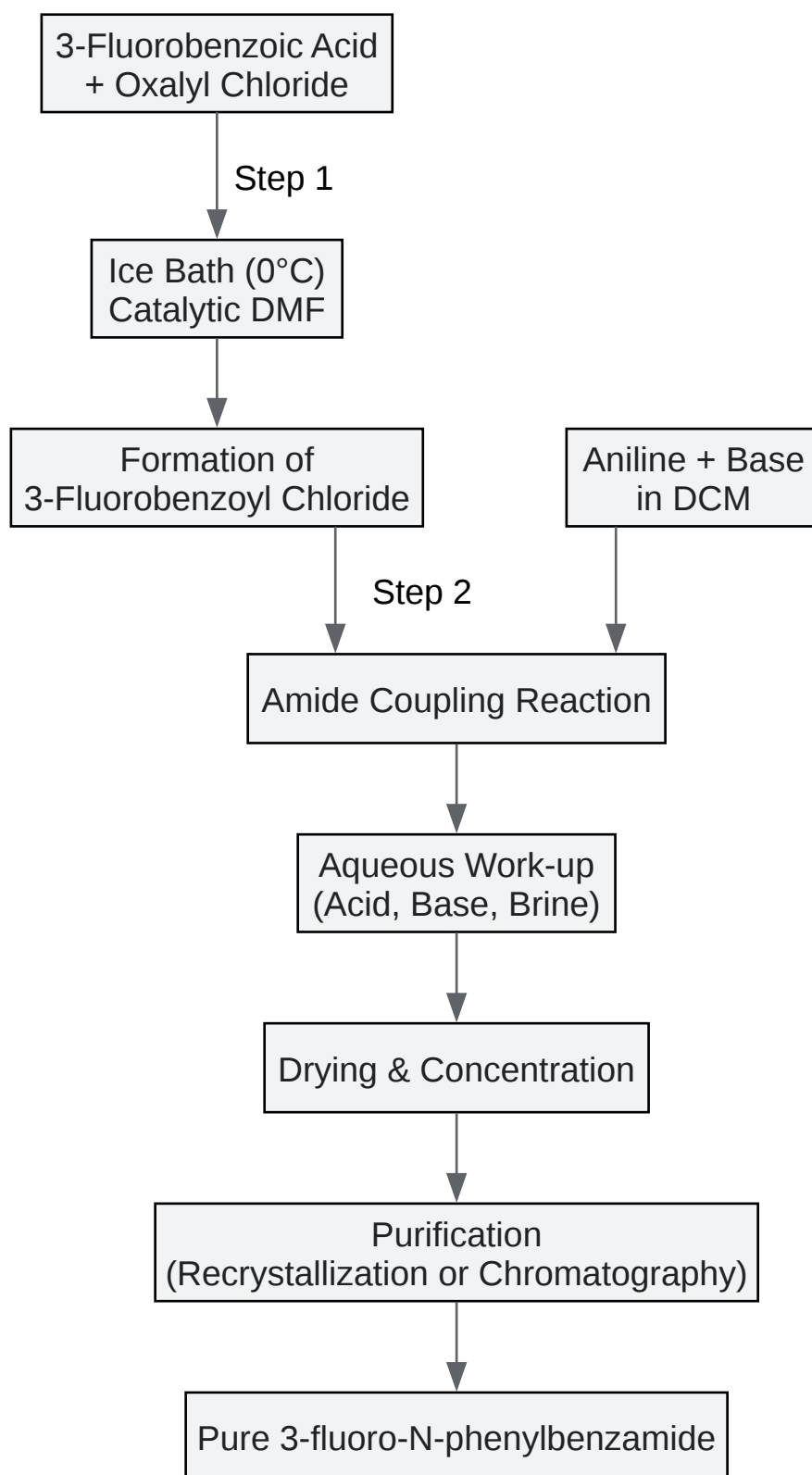
Step 1: Synthesis of 3-fluorobenzoyl chloride

- In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM).
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Cool the mixture in an ice bath (0°C).
- Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, as monitored by TLC.

- Remove the solvent and excess reagent under reduced pressure to yield the crude 3-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

- Dissolve aniline (1 equivalent) and a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), in anhydrous DCM in a separate flask.
- Cool the aniline solution in an ice bath.
- Slowly add a solution of the crude 3-fluorobenzoyl chloride (1 equivalent) in DCM to the stirred aniline solution.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring for completion by TLC.
- Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to obtain the crude **3-fluoro-N-phenylbenzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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General synthesis workflow for **3-fluoro-N-phenylbenzamide**.

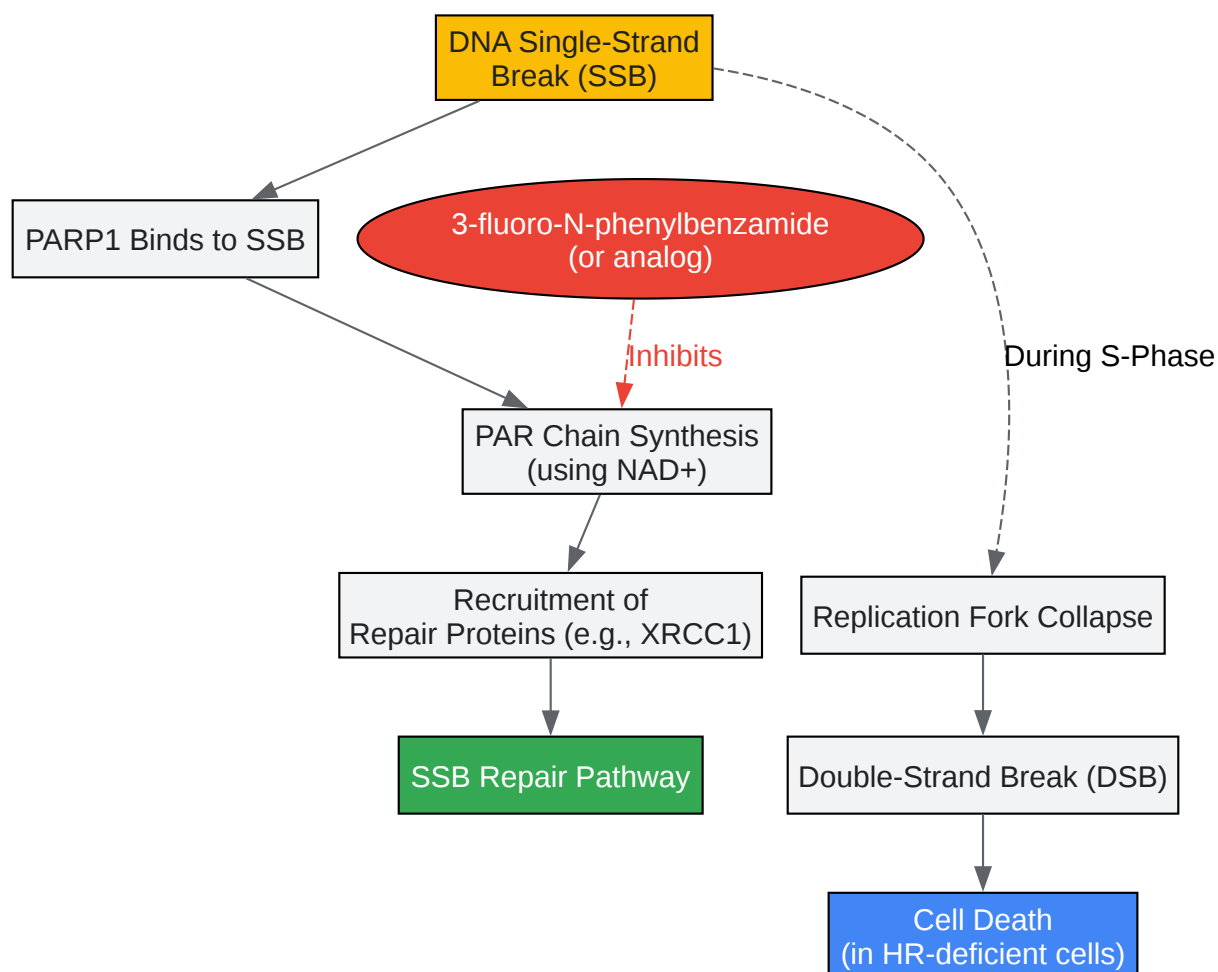
Analytical Characterization

The identity and purity of synthesized **3-fluoro-N-phenylbenzamide** are typically confirmed using a combination of spectroscopic and chromatographic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H -NMR: To confirm the presence and integration of aromatic protons.
 - ^{13}C -NMR: To identify all unique carbon atoms in the molecule.[\[1\]](#)
 - ^{19}F -NMR: To confirm the presence and chemical environment of the fluorine atom.[\[1\]](#)
- Mass Spectrometry (MS):
 - Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-HRMS) are used to confirm the molecular weight and fragmentation pattern of the compound.[\[1\]](#)[\[4\]](#)
- Infrared (IR) Spectroscopy:
 - To identify characteristic functional group vibrations, such as the N-H stretch (around 3300 cm^{-1}) and the C=O (amide I) stretch (around 1660 cm^{-1}).[\[1\]](#)
- High-Performance Liquid Chromatography (HPLC):
 - Used to determine the purity of the final compound, often with UV detection.[\[4\]](#)

Biological Context: Benzamides as PARP Inhibitors

Derivatives of benzamide are a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with defects in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs. These are converted to toxic double-strand breaks during replication, causing cell death via a mechanism known as synthetic lethality.[\[10\]](#) This makes the benzamide scaffold a key pharmacophore in oncology drug development.



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PARP1 signaling in DNA repair and its inhibition by benzamides.

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- To cite this document: BenchChem. [Chemical properties and stability of 3-fluoro-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177053#chemical-properties-and-stability-of-3-fluoro-n-phenylbenzamide]

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